9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a chemical compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through several synthetic routes. One common method involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method allows for the construction of the furan ring on the benzene moiety of coumarin, leading to the formation of the desired compound.
Chemical Reactions Analysis
9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tetraphenylporphine as a singlet oxygen sensitizer for photooxygenation reactions . The major products formed from these reactions include o-benzoylhydroxy derivatives through [2+2] cycloaddition of singlet oxygen with the double bond of the furan moiety .
Scientific Research Applications
9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other furocoumarin derivatives. In biology and medicine, it is studied for its potential phototherapeutic effects, particularly in PUVA (psoralen plus UVA) therapy for the treatment of skin diseases . Additionally, it has applications in the industry as a photosensitizer and in the development of new materials.
Mechanism of Action
The mechanism of action of 9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its ability to intercalate between adjacent base pairs in the DNA duplex. This intercalation is followed by two successive photocycloaddition reactions that cross-link the DNA . The compound’s photobinding properties are enhanced by its structural modifications, which reduce side effects and improve its efficacy as a phototherapeutic agent.
Comparison with Similar Compounds
9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one . These compounds share similar structural features but differ in their substitution patterns and photobinding properties. The unique structural modifications of this compound make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
9-ethyl-4-methyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-3-13-10-17(21)23-16-9-12(2)18-15(11-22-20(18)19(13)16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
InChI Key |
FGXGOOOKCYTXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.